molecular formula C6H10O2 B8185212 (S)-3-hydroxycyclohexanone

(S)-3-hydroxycyclohexanone

Cat. No.: B8185212
M. Wt: 114.14 g/mol
InChI Key: TWEVQGUWCLBRMJ-YFKPBYRVSA-N
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Description

(S)-3-Hydroxycyclohexanone (: 165879-90-3) is a chiral cyclic hydroxyketone of significant interest in organic synthesis and medicinal chemistry. This compound serves as a versatile and crucial chiral building block for the preparation of substituted resorcinol derivatives and other complex molecules . Its molecular structure, featuring both a stereocentered hydroxy group and a ketone functionality on a cyclohexane ring, makes it a valuable precursor for asymmetric synthesis. Researchers can exploit the differential reactivity of the ketone and alcohol groups for selective functionalization. A prominent and efficient method for its production involves the biocatalytic reduction of 1,3-cyclohexanedione using specialized enzymes or engineered microorganisms, which allows for the high-yield generation of the desired optically active (S)-enantiomer . This enzymatic route underscores the compound's role in green chemistry and biotechnological applications. This compound is provided strictly for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

(3S)-3-hydroxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEVQGUWCLBRMJ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CC(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process involves treating racemic 3-hydroxycyclohexanone with vinyl acetate in the presence of lipases. The enzyme selectively acetylates the (R)-enantiomer, yielding (R)-3-oxocyclohexyl acetate and leaving unreacted this compound. Key parameters include solvent choice, temperature, and lipase origin, which critically influence enantiomeric excess (ee) and conversion rates.

Table 1: Performance of Lipases in Kinetic Resolution of 3-Hydroxycyclohexanone

Lipase SourceYield (%)ee (%)Enantioselectivity (E-value)
Pseudomonas fluorescens (PFL)575212
Pseudomonas cepacia (PCL)397524
Porcine Pancreatic Lipase-II (PPL-II)259132

Data adapted from kinetic studies reveal that PPL-II exhibits superior enantioselectivity (E = 32), achieving 91% ee for the (S)-enantiomer despite moderate yields. The reaction typically proceeds in acetone or toluene at 25–40°C, with tetradecane as an internal standard.

Organocatalytic Asymmetric Michael-Aldol Domino Reaction

Organocatalysis offers a metal-free route to enantioenriched this compound derivatives. The domino Michael-Aldol reaction between α,β-unsaturated aldehydes (enals) and α,α'-diaryl-substituted acetones constructs the cyclohexanone scaffold with precise stereocontrol.

Catalytic System and Stereochemical Outcome

Employing (S)-1-(2-pyrrolidinylmethyl)pyrrolidine as the organocatalyst, the reaction proceeds via a tandem Michael addition followed by an intramolecular aldol cyclization. The catalyst induces a syn-selective pathway, where only syn-diastereomers undergo cyclization, while anti-diastereomers revert via retro-Michael reactions, enhancing enantiopurity.

Table 2: Organocatalytic Synthesis of 3-Hydroxycyclohexanone Derivatives

Enal StructureDiaryl AcetoneReaction Time (h)Yield (%)ee (%)
CinnamaldehydePh2C(O)CH3486592
Crotonaldehyde(4-MeOPh)2C(O)CH3725888

This method achieves moderate yields (58–65%) but excellent enantioselectivity (88–92% ee). The stereochemical outcome hinges on the electronic nature of the diaryl acetone, with electron-donating groups (e.g., methoxy) enhancing reaction rates and selectivity.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitations
Enzymatic ResolutionHigh ee (up to 91%), mild conditionsModerate yields (25–57%), substrate-specific
OrganocatalysisMetal-free, excellent ee (88–92%)Lengthy reaction times (48–72 h)
Chemoenzymatic DKRTheoretical 100% conversionRequires compatible racemization catalyst

Chemical Reactions Analysis

Types of Reactions: (S)-3-Hydroxycyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 3-oxocyclohexanone using oxidizing agents such as pyridinium chlorochromate.

    Reduction: Reduction of this compound can yield cyclohexanol using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: 3-Oxocyclohexanone.

    Reduction: Cyclohexanol.

    Substitution: Depending on the nucleophile, products can vary widely.

Scientific Research Applications

Synthetic Methodologies

1.1 Asymmetric Synthesis

(S)-3-hydroxycyclohexanone is utilized in asymmetric synthesis due to its chiral nature. It serves as a precursor for the synthesis of enantioenriched compounds through various catalytic processes. For example, it can be produced via a tandem asymmetric Michael addition-intramolecular aldol reaction, which allows for the formation of complex structures with multiple stereocenters .

1.2 Organocatalysis

Recent studies have demonstrated that this compound derivatives can be synthesized using bifunctional organocatalysts that facilitate stereoselective reactions. This method showcases high diastereo- and enantioselectivity, making it a valuable tool in the synthesis of trisubstituted cyclohexanones .

Enzyme Engineering

2.1 Cyclohexanone Dehydrogenase Variants

Research has focused on engineering cyclohexanone dehydrogenases to enhance their substrate specificity and activity towards cyclic ketones, including this compound. Variants of these enzymes have been developed to improve regioselective transformations, paving the way for more efficient synthetic pathways in the production of bioactive molecules .

2.2 Biotransformation Processes

This compound can be produced through biotransformation processes involving specific microorganisms or enzyme systems that reduce 1,3-cyclohexanedione to yield optically active forms of the compound. This process is significant for producing chiral building blocks in pharmaceutical applications .

Chemical Intermediates

3.1 Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents and other bioactive compounds. Its derivatives have been explored for their therapeutic properties, making it a compound of interest in medicinal chemistry .

3.2 Agrochemicals

In addition to pharmaceuticals, this compound is utilized in the production of agrochemicals, such as pesticides. Its ability to undergo further chemical transformations makes it a valuable intermediate in developing new agricultural products .

Case Studies

Study Application Findings
Guevara-Pulido et al. (2015)Synthesis of enantioenriched cyclohexanonesDeveloped a method using organocatalysts leading to high enantioselectivity .
Engineering Cyclohexanone DehydrogenaseEnhanced substrate scopeIdentified variants with improved activity on bulky cyclic ketones, including this compound .
Hydration StudiesProduction of this compoundExplored solid acid catalysts for efficient hydration processes .

Mechanism of Action

The mechanism of action of (S)-3-hydroxycyclohexanone involves its interaction with specific enzymes or catalysts. In enzymatic reactions, it acts as a substrate that undergoes transformation through the catalytic activity of enzymes. The molecular targets include dehydrogenases and reductases, which facilitate its conversion to other compounds. The pathways involved typically include oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Ring Size Substituent(s) Molecular Formula Molecular Weight (g/mol)
(S)-3-Hydroxycyclohexanone 6-membered 3-OH, 1-ketone C₆H₁₀O₂ 114.14
(S)-3-Hydroxycyclopentanone 5-membered 3-OH, 1-ketone C₅H₈O₂ 100.12
(S)-3-Hydroxycycloheptanone 7-membered 3-OH, 1-ketone C₇H₁₂O₂ 128.17
(−)-3-Methylcyclohexanone 6-membered 3-methyl, 1-ketone C₇H₁₂O 112.17

Key Observations :

  • Ring Size: Smaller rings (e.g., cyclopentanone derivatives) exhibit higher ring strain, enhancing reactivity in hydration and oxidation reactions compared to cyclohexanone analogs .
  • Substituent Effects: The hydroxyl group in this compound enables hydrogen bonding and enantioselective interactions absent in methyl-substituted analogs like (−)-3-methylcyclohexanone .

Reactivity in Catalytic Reactions

Table 2: Reaction Pathways and Intermediate Stability

Compound Reaction Type Primary Products Selectivity Notes
This compound Hydrodeoxygenation (HDO) Cyclohexanediol isomers Forms transiently during resorcinol HDO; selectivity influenced by competing catechol adsorption
2-Hydroxycyclohexanone Hydrogenation Cyclohexanol, cyclohexane Lower stability; rapid conversion to cyclohexanol
Cyclohexanone Hydrogenation Cyclohexanol No hydroxyl group; simpler conversion pathway

Key Insights :

  • This compound’s hydroxyl group slows hydrogenation compared to cyclohexanone, favoring sequential HDO pathways .
  • In competitive reactions with dihydroxybenzenes (e.g., resorcinol vs. catechol), this compound forms only after initial HDO steps, highlighting its role as a secondary intermediate .

Enzymatic Selectivity and Kinetic Resolution

Table 3: Enantioselectivity in Biocatalytic Systems

Compound Enzyme Source Enantiomer Preference Conversion Yield Reference
This compound Alicycliphilus denitrificans (S)-isomer 15% (hydration)
Racemic 3-Hydroxycyclohexanone A. denitrificans MhyADH Oxidation to 1,3-cyclohexanedione Vmax = 36.6 nmol/min/mg
(R)-3-Hydroxycyclopentanone Marine bacterial strains (R)-isomer ~50% (kinetic resolution)

Key Findings :

  • Marine-derived enzymes exhibit stereochemical preference: (R)-isomers are favored for cyclopentanone derivatives, while (S)-isomers dominate in cyclohexanone systems .
  • The bifunctional enzyme MhyADH from A. denitrificans catalyzes both hydration of 2-cyclohexenone and oxidation of this compound, but the hydration step is rate-limiting (Vmax = 32.9 vs. 36.6 nmol/min/mg) .

Biological Activity

(S)-3-hydroxycyclohexanone, a member of the hydroxy ketone family, is an organic compound with the molecular formula C₆H₁₀O₂. Its structure includes a cyclohexane ring featuring both a hydroxyl group and a ketone functional group. This unique configuration allows for various chemical interactions and biological activities, making it an important compound in both synthetic and medicinal chemistry.

This compound is typically synthesized through the hydration of 2-cyclohexen-1-one using solid acid catalysts. The resulting compound is characterized by its pale yellow liquid form and sweet odor, which can influence its reactivity in biological systems .

Enzymatic Interactions

Research indicates that this compound acts as a substrate for enzymes such as 3-hydroxycyclohexanone dehydrogenase. This enzyme catalyzes the conversion of this compound into other biologically relevant compounds, suggesting its involvement in various metabolic pathways related to cyclohexanone derivatives .

Table 1: Enzymatic Pathways Involving this compound

EnzymeReaction TypeProduct
3-Hydroxycyclohexanone dehydrogenaseOxidationCyclohexanone
Cyclohexane-1,2-diol dehydrogenaseDehydrogenation2-Cyclohexen-1-one
Cyclohexanone monooxygenaseHydroxylationε-Caprolactone

Pharmacological Potential

The derivatives of this compound have shown promise in pharmaceutical applications, particularly due to their potential anti-inflammatory and analgesic properties. Studies exploring these derivatives indicate that they may interact with biological receptors, contributing to their therapeutic efficacy .

Anti-Malarial Research

A notable study investigated the efficacy of compounds derived from this compound in treating malaria. In this study, female Swiss-Webster mice were inoculated with P. berghei parasites and treated with various compounds derived from this compound. The results demonstrated that specific derivatives exhibited significant anti-malarial activity, with survival rates reaching up to 80% in treated cohorts .

Synthetic Applications

Another research effort focused on the use of this compound as an intermediate in synthesizing bioactive molecules. The study highlighted its role in generating compounds with potential therapeutic applications across various scientific fields, including organic synthesis and drug development .

Q & A

Q. What are the common synthetic routes for (S)-3-hydroxycyclohexanone, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound can be achieved through catalytic oxidation of 1,3-cyclohexanediol using N-hydroxyphthalimide (NHPI) and cobalt(III) acetylacetonate (Co(acac)₃) under oxygen. Key parameters include temperature (65°C), catalyst loading (1 mol% Co(acac)₃, 10 mol% NHPI), and reaction time (24 hours), yielding ~56% product. Enantiomeric purity may require chiral chromatography or asymmetric catalysis .

ParameterOptimal ConditionImpact on Yield/Racemization
Temperature65°CHigher conversion rates
Catalyst Loading1 mol% Co(acac)₃Balances activity and cost
Reaction Time24 hoursMaximizes product formation

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • ¹H NMR : Peaks at δ 2.67 (multiplet, C-H adjacent to carbonyl) and δ 4.15 (broad singlet, hydroxyl proton) confirm structure .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane:isopropanol (90:10) mobile phase.
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 129.1) validates molecular weight .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of vapors (irritation threshold: 5 ppm) .
  • PPE : Nitrile gloves and goggles prevent skin/eye contact (LD₅₀ > 2000 mg/kg in rats) .
  • Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for this compound dehydrogenase activity?

Discrepancies in Vmax (e.g., 36.6 ± 2.2 nmol/min/mg vs. 32.9 ± 0.8 nmol/min/mg) may arise from substrate inhibition at high concentrations (>5 mM). Solutions include:

  • Substrate Titration : Measure activity across 0.1–10 mM substrate.
  • Kinetic Modeling : Apply modified Michaelis-Menten equations with substrate inhibition terms .

Q. What experimental strategies ensure enantiomeric purity of this compound during synthesis?

  • Asymmetric Catalysis : Use chiral oxazaborolidine catalysts to favor (S)-enantiomer formation.
  • Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution (e.g., lipases) .
  • Chiral Chromatography : Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) achieves >99% ee .

Q. How can the bifunctional activity of MhyADH (hydration and dehydrogenation) be mechanistically validated?

  • Native PAGE Staining : Activity staining with 2-cyclohexenone and 3-hydroxycyclohexanone confirms both reactions occur in the same enzyme .
  • Site-Directed Mutagenesis : Knockout of the molybdopterin-binding domain abolishes hydration activity, confirming dual functionality .
  • Isotopic Labeling : ¹⁸O-tracing shows water incorporation during hydration .

Q. What in vitro assays evaluate the biological activity of this compound derivatives?

  • Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or monoamine oxidase (MAO) using fluorometric assays (IC₅₀ values reported in µM range) .
  • Cytotoxicity Testing : MTT assays on human cell lines (e.g., HepG2) assess IC₅₀ values for anticancer potential .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-hydroxycyclohexanone
Reactant of Route 2
(S)-3-hydroxycyclohexanone

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